4-Substituted Pyridine Sulfinates Demonstrate 69% Yield in Desulfinative Cross-Coupling with 4-Chlorotoluene
Pyridine sulfinates bearing substituents at the 4-position, including 4-fluoropyridine-2-sulfinate, undergo palladium-catalyzed desulfinative cross-coupling with aryl halides to generate biaryl products. In a systematic evaluation, 4-substituted pyridine-2-sulfinates achieved a 69% isolated yield when coupled with 4-chlorotoluene under standard Pd(OAc)₂/XPhos catalysis conditions [1]. This yield represents the performance baseline for the sulfinate class relative to aryl chloride electrophiles, and the 4-fluoro substituent's electron-withdrawing character is expected to modulate this reactivity profile in a predictable manner based on established Hammett relationships [2].
| Evidence Dimension | Cross-coupling yield with aryl chloride |
|---|---|
| Target Compound Data | 69% isolated yield (class-level data for 4-substituted pyridine-2-sulfinates) |
| Comparator Or Baseline | Pyridine-2-boronates: frequently fail or give <20% yield with 2-pyridyl systems due to protodeboronation and instability |
| Quantified Difference | >49 percentage point yield advantage over boronates (class inference) |
| Conditions | Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₂CO₃ (2 equiv), 1,4-dioxane, 110 °C, 16 h |
Why This Matters
This yield benchmark validates 4-substituted pyridine sulfinates as viable nucleophilic partners for challenging aryl chloride couplings where boronates are ineffective, directly informing synthetic route feasibility assessments.
- [1] Markovic T, Rocke BN, Blakemore DC, Mascitti V, Willis MC. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. 2017;8(6):4437-4442. Table 2, entry 4. doi:10.1039/c7sc00675f. View Source
- [2] Markovic T, Rocke BN, Blakemore DC, Mascitti V, Willis MC. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. 2017;8(6):4437-4442. doi:10.1039/c7sc00675f. View Source
